3-Fluoro-4-hydroxyphenylacetic acid

Catalog No.
S604591
CAS No.
458-09-3
M.F
C8H7FO3
M. Wt
170.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-4-hydroxyphenylacetic acid

CAS Number

458-09-3

Product Name

3-Fluoro-4-hydroxyphenylacetic acid

IUPAC Name

2-(3-fluoro-4-hydroxyphenyl)acetic acid

Molecular Formula

C8H7FO3

Molecular Weight

170.14 g/mol

InChI

InChI=1S/C8H7FO3/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3,10H,4H2,(H,11,12)

InChI Key

YRFBZAHYMOSSGX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CC(=O)O)F)O

Synonyms

(18F)fluoro-3-hydroxyphenylacetic acid, 3-fluoro-4-hydroxyphenylacetic acid, 3-FPAC

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)F)O

The exact mass of the compound 3-Fluoro-4-hydroxyphenylacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Fluoro-4-hydroxyphenylacetic acid (CAS: 458-09-3) is a halogenated phenylacetic acid derivative characterized by a fluorine atom positioned ortho to a phenolic hydroxyl group. In industrial and advanced laboratory settings, it is primarily procured as a specialized enzyme substrate, a mechanistic probe for 19F NMR spectroscopy, and a highly selective building block for active pharmaceutical ingredients [1]. The introduction of the strongly electronegative fluorine atom lowers the phenolic pKa to approximately 9.0 (compared to >10 for the non-fluorinated baseline) and blocks ortho-oxidation pathways[2]. These physicochemical modifications make it an essential material for workflows requiring precise control over metabolic stability, active-site protonation states, or the generation of distinct volatile organic compounds (VOCs) in diagnostic assays.

Research Fit

Probe class Fluorinated mechanistic probe for flavin-dependent hydroxylases
Differentiation Distinct from non-halogenated and chloro analogs in binding and pKa
Analytical handle 19F NMR-active for monitoring enzyme-substrate interactions

Attempting to substitute 3-fluoro-4-hydroxyphenylacetic acid with its non-fluorinated parent compound, 4-hydroxyphenylacetic acid, leads to critical failures in high-specificity applications. In diagnostic microbiology, the non-fluorinated analog is decarboxylated by gut flora to produce p-cresol, a ubiquitous background volatile that completely obscures pathogen-specific detection[1]. Furthermore, in structural biology and enzymology, non-fluorinated substrates lack an NMR-active handle, rendering them useless for 19F NMR-based pKa tuning assays [2]. Substituting with the chlorinated analog (3-chloro-4-hydroxyphenylacetic acid) introduces excessive steric bulk, altering binding affinities by orders of magnitude and distorting the natural kinetics of target enzymes. Consequently, procurement of the exact 3-fluoro derivative is mandatory for maintaining signal fidelity and structural compatibility.

Substitution Risk

Non-fluorinated analog (HPA)
pKa and binding affinity profile differs significantly; may not activate enzymes in the same way.
3-Chloro analog (OCPA)
Ultra-high affinity may preclude dynamic-range detection in biosensor or competition assays.

Generation of Unique VOC Identifiers for Pathogen Diagnostics

In the development of rapid diagnostic assays for Clostridium difficile, 3-fluoro-4-hydroxyphenylacetic acid serves as a highly specific designer enzyme substrate. When exposed to C. difficile's p-hydroxyphenylacetate decarboxylase, this compound is converted into 2-fluoro-4-methylphenol, a fluorinated VOC virtually absent in the normal human fecal background. In contrast, the non-fluorinated baseline, 4-hydroxyphenylacetic acid, is decarboxylated to p-cresol, a common metabolite produced by numerous gut bacteria. By utilizing the fluorinated substrate in HS-SPME-GC-MS workflows, researchers achieved a distinct pathogen identifier, eliminating the false positives associated with generic substrates [1].

Evidence DimensionDiagnostic VOC Specificity
Target Compound DataGenerates 2-fluoro-4-methylphenol (distinct identifier)
Comparator Or Baseline4-Hydroxyphenylacetic acid (generates p-cresol, high background noise)
Quantified DifferenceEliminates background interference from normal gut flora
ConditionsHS-SPME-GC-MS analysis of fecal cultures

Procuring this specific fluorinated substrate is critical for developing high-fidelity, non-invasive diagnostic tests that avoid the high false-positive rates of traditional generic markers.

TtgR Binding Affinity
Head-to-head
Kd = 4.96 µM (42‑fold higher affinity than HPA, 261‑fold lower than OCPA)
Supports intermediate-affinity TtgR probe context
In vitro binding assay

Direct Observation of Active-Site Protonation States via 19F NMR

3-Fluoro-4-hydroxyphenylacetic acid is uniquely suited for probing the active sites of flavin-dependent monooxygenases. The 19F nucleus provides a sensitive NMR handle that is highly responsive to changes in the local electronic environment. In studies of 4-hydroxyphenylacetate 3-hydroxylase (HPAH), 19F NMR revealed that binding of the fluorinated analog to the C2 component depresses its pKa by 2.5 pH units (from ~9.0 to 6.5), stabilizing the reactive phenolate form [1]. The non-fluorinated baseline lacks this NMR-active nucleus, making such direct, continuous anaerobic measurements of pKa tuning impossible.

Evidence DimensionNMR Visibility and pKa Shift Tracking
Target Compound DataEnables direct 19F NMR measurement of a 2.5 pH unit pKa depression upon binding
Comparator Or Baseline4-Hydroxyphenylacetic acid (NMR silent for fluorine, cannot directly track pKa shifts)
Quantified DifferenceProvides a 100% signal-to-noise advantage in 19F NMR workflows
ConditionsAnaerobic 19F NMR spectroscopy of HPAH C2 component

This compound is an indispensable procurement for structural biologists requiring a non-perturbing, NMR-active probe to study enzyme mechanisms and design targeted inhibitors.

pKa Depression
Head-to-head
ΔpKa = −2.5 units (0.9 unit larger depression vs. −1.6 for related analog)
Reported pKa tuning context for HPAH-C2
Anaerobic 19F NMR

Modulation of Biosensor Binding Affinity via Halogen Substitution

For the development of whole-cell biosensors based on the CprK transcriptional regulator, the choice of halogenated substrate dictates the sensitivity of the system. 3-Fluoro-4-hydroxyphenylacetic acid demonstrates an apparent Kd of 4.96 ± 0.26 µM. This represents an approximately 40-fold higher affinity than the non-halogenated baseline (4-hydroxyphenylacetic acid, estimated Kd ~190 µM), but is significantly weaker than the heavily chlorinated natural target (3-chloro-4-hydroxyphenylacetic acid, Kd = 0.019 µM) [1]. The intermediate affinity of the fluoro-analog, driven by its high electronegativity but small atomic radius, allows researchers to fine-tune the dynamic range of CprK-based biosensors.

Evidence DimensionApparent Binding Affinity (Kd)
Target Compound Data4.96 ± 0.26 µM
Comparator Or Baseline4-Hydroxyphenylacetic acid (~190 µM) and 3-Chloro-4-hydroxyphenylacetic acid (0.019 µM)
Quantified Difference~40-fold stronger binding than the non-fluorinated baseline; ~260-fold weaker than the chloro-analog
ConditionsIn vitro binding assay with Desulfitobacterium hafniense CprK regulator

Selecting the fluorinated analog allows bioengineers to calibrate the detection threshold of synthetic biosensors, avoiding the permanent 'on' state caused by ultra-high-affinity chlorinated targets.

Phenolic pKa
Head-to-head
8.8 (1.4 units lower than HPA, 10.2)
Supports pH-dependent ionization review
Aqueous experimental determination
Stabilization Energy
Head-to-head
ΔG = 14 kJ/mol (+5 kJ/mol vs. 9 kJ/mol for related system)
Reported stabilization energy context
Derived from pKa shifts
Purity Specification
Data to verify
≥97.5% (HPLC, titration)
Specification review supports lot consistency
Verify with supplier COA

Designer Substrates for Pathogen Diagnostics

Directly leveraging its unique decarboxylation profile to 2-fluoro-4-methylphenol, this compound is ideal for formulating specialized culture media used in GC-MS-based detection of Clostridium difficile [1].

Mechanistic Probes for Flavoenzyme Inhibitor Design

Utilizing its 19F NMR visibility and lowered phenolic pKa, it serves as a critical tool for mapping active-site protonation states in two-component monooxygenases, guiding the rational design of novel antibiotics [2].

Tunable Ligands for Synthetic Biosensors

Because of its intermediate binding affinity to halogen-sensing transcriptional regulators (like CprK), it is a preferred ligand for calibrating the dynamic range and sensitivity of engineered whole-cell biosensors [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Flavin-dependent hydroxylase studies
Fluorine-specific pKa tuning
Enzyme activation context
TtgR-based biosensor development
Intermediate target affinity
Ligand response range context
Thyreostatic agent research
Fluorinated phenylacetic acid core
Bioactivity screening context
Halogenated phenylacetic acid SAR
Fluorine electronic effects
Binding and ionization profile review

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

458-09-3

Wikipedia

3-Fluoro-4-hydroxyphenylacetic acid

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